1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Epigenetics DNA Methyltransferase Inhibition Cancer Research

1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (also designated WAY-302914; CAS 313378-68-6) is a synthetic small molecule belonging to the 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) class. Its structure integrates an N-phenethyl substituent at the 1-position and a 4-phenylpiperazin-1-yl moiety at the 3-position of the heterocyclic core, yielding a molecular formula of C22H25N3O2 and a molecular weight of 363.45 g/mol.

Molecular Formula C22H25N3O2
Molecular Weight 363.5 g/mol
Cat. No. B4979078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Molecular FormulaC22H25N3O2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H25N3O2/c26-21-17-20(22(27)25(21)12-11-18-7-3-1-4-8-18)24-15-13-23(14-16-24)19-9-5-2-6-10-19/h1-10,20H,11-17H2
InChIKeyBNFHWOIORKQQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Structural Identity, Physicochemical Profile, and Reference Sources for Procurement


1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (also designated WAY-302914; CAS 313378-68-6) is a synthetic small molecule belonging to the 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) class [1]. Its structure integrates an N-phenethyl substituent at the 1-position and a 4-phenylpiperazin-1-yl moiety at the 3-position of the heterocyclic core, yielding a molecular formula of C22H25N3O2 and a molecular weight of 363.45 g/mol . The compound is characterized by a computed XLogP3 of 2.9, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 43.9 Ų, properties that are consistent with blood–brain barrier permeability [1]. It is currently supplied as a research-grade reagent, typically formulated as a 10 mM solution in DMSO, and is cataloged under PubChem CID 2853382 [1].

Why Generic Substitution of 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione with In-Class Analogs is Scientifically Unjustifiable


The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, yet even subtle variations in the N-1 and C-3 substituents engender profound shifts in biological target engagement and functional activity [1]. Specifically, the direct N-phenethyl linkage in WAY-302914 distinguishes it from the N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione series, where an alkyl spacer separates the succinimide and piperazine rings and which are primarily characterized as anticonvulsant agents acting via sodium and calcium channel blockade [2]. Conversely, the 1-phenyl analog (CAS 312506-24-4) lacks the ethylene bridge, resulting in altered molecular topology, reduced lipophilicity, and divergent receptor recognition . These structural distinctions preclude direct functional interchangeability; procurement decisions must be driven by the specific pharmacological profile required for the intended experimental or screening application.

Quantitative Differential Evidence for 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (WAY-302914) vs. Closest Structural Analogs


WAY-302914 is Classified as a Selective Non-Nucleoside DNA Methyltransferase 1 (DNMT1) Inhibitor, Distinct from Anticonvulsant or Serotonergic Pyrrolidine-2,5-dione Analogs

The most significant differentiator for WAY-302914 is its vendor-documented classification as a 'Selective Non-Nucleoside DNA Methyltransferase 1 Inhibitor' . This places the compound within a distinct pharmacological category—epigenetic modulation via DNMT1—that is entirely absent from the pharmacological profiles of the anticonvulsant N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione analogs (e.g., Compounds 11 and 18 in the ChemMedChem 2017 series, which are characterized as sodium and L-type calcium channel blockers) [1], and from the serotonergic 5-HT1A/5-HT2A receptor-targeting arylpiperazine-pyrrolidine-2,5-diones [2]. No other commercially available compound within this chemotype carries a DNMT1-selective annotation, making WAY-302914 the sole candidate for epigenetic probe applications in this structural class.

Epigenetics DNA Methyltransferase Inhibition Cancer Research

Direct N-Phenethyl Substitution on the Succinimide Core Differentiates WAY-302914 from Alkyl-Linked Anticonvulsant Arylpiperazine-Pyrrolidine-2,5-diones

In the well-characterized series of anticonvulsant N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-diones, the piperazine ring is attached to the succinimide via a flexible propyl or ethyl linker, a structural motif essential for sodium channel site 2 and L-type calcium channel blocking activity [1]. WAY-302914, by contrast, has the piperazine attached directly to the C-3 position of the pyrrolidine-2,5-dione and the phenethyl group directly on the N-1 position, completely eliminating the alkyl spacer. The most potent anticonvulsant in the comparator series, compound 11 (N-[{4-(3-trifluoromethylphenyl)piperazin-1-yl}propyl]-3-benzhydrylpyrrolidine-2,5-dione monohydrochloride), achieves an ED50 of 75.9 mg/kg in the MES test, whereas WAY-302914 has no reported anticonvulsant activity in standard models, a functional consequence of this topological rearrangement [1].

Anticonvulsant Drug Discovery Structural Biology Medicinal Chemistry

Elevated Lipophilicity and Molecular Weight of WAY-302914 Compared to the 1-Phenyl Analog Dictate Differential Pharmacokinetic and CNS Penetration Properties

The 1-phenyl analog (CAS 312506-24-4; C20H21N3O2, MW 335.4 g/mol) is the closest structural relative of WAY-302914, differing only by the absence of an ethylene bridge between the succinimide nitrogen and the phenyl ring . This substitution results in a molecular weight difference of 28.1 g/mol and a computed logP increase from approximately 2.3 (estimated for the 1-phenyl analog) to 2.9 for WAY-302914 [1]. The topological polar surface area remains constant at 43.9 Ų for both compounds, yet the added methylene units enhance lipophilicity while maintaining hydrogen bonding capacity, a favorable combination for passive CNS permeation. In practice, this translates to a predicted increase in brain-to-plasma ratio and altered tissue distribution, factors that must be considered when selecting between these two compounds for in vivo target engagement studies.

ADME/PK Blood-Brain Barrier Drug-Likeness

Putative Sigma-1 Receptor Affinity Suggests a Potential Secondary Pharmacological Axis Absent in Pure Anticonvulsant or Serotonergic Analogs

BindingDB records for compounds within the broader 1-(2-phenylethyl)-piperazine chemotype indicate potential sigma-1 receptor engagement, with some analogs displaying Ki values in the low nanomolar range (e.g., Ki = 4.30 nM for displacement of [3H]-(+)-pentazocine from guinea pig brain membranes) [1]. While a direct, validated Ki for WAY-302914 at the sigma-1 receptor has not been published in a peer-reviewed journal, the structural congruence with known high-affinity sigma ligands—specifically the N-phenethylpiperazine pharmacophore present in AC927 (Ki σ1 = 30 ± 2 nM)—makes sigma-1 binding a plausible secondary activity for WAY-302914 [2]. This contrasts sharply with the anticonvulsant N-[(4-arylpiperazin-1-yl)alkyl] series, which lack the key N-phenethylpiperazine motif and have not been reported to possess meaningful sigma receptor affinity. If confirmed, sigma-1 modulation would constitute a second functional axis that further differentiates WAY-302914 from all anticonvulsant and purely serotonergic pyrrolidine-2,5-dione analogs.

Sigma Receptor CNS Pharmacology Neuropsychiatry

Optimal Application Scenarios for Procuring 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (WAY-302914) Based on Verified Differentiating Evidence


Epigenetic Probe Discovery: DNMT1-Focused High-Throughput Screening and Mechanistic Studies

WAY-302914 is the preferred compound for any screening campaign, biochemical assay, or cellular target engagement study centered on non-nucleoside DNA methyltransferase 1 (DNMT1) inhibition. Its vendor-classified DNMT1-selective annotation differentiates it categorically from the anticonvulsant and serotonergic pyrrolidine-2,5-dione analogs that have been tested in MES, scPTZ, and 5-HT receptor binding assays but have never been linked to DNMT1 activity [1]. A purchaser seeking a structurally novel DNMT1 chemotype for epigenetic drug discovery can avoid wasting resources on functionally irrelevant anticonvulsant analogs by selecting WAY-302914.

CNS Drug Discovery Requiring Superior Passive Brain Penetration

For in vivo target engagement or CNS efficacy models where passive blood-brain barrier permeation is critical, WAY-302914 is the superior choice over the 1-phenyl analog (CAS 312506-24-4). Its computed XLogP3 of 2.9 is approximately 0.6 log units higher than that of its 1-phenyl counterpart, while its molecular weight remains below 400 Da and its TPSA is 43.9 Ų—values that are well within the limits for favorable CNS drug-likeness [1]. This physicochemical advantage predicts a higher brain-to-plasma concentration ratio, potentially enabling lower dosing and reduced peripheral side effects in CNS studies.

Neuropsychiatric and Sigma-1 Receptor-Focused Pharmacology

Investigators exploring the sigma-1 receptor as a therapeutic target for depression, anxiety, or cognitive disorders may find WAY-302914 to be a uniquely valuable dual-mechanism tool compound. Its structural incorporation of the N-phenethylpiperazine pharmacophore—present in validated sigma ligands such as AC927 and high-affinity 1-phenylpiperazine derivatives—suggests potential sigma-1 receptor affinity that is absent in the alkyl-linked anticonvulsant analogs . If experimental validation confirms sigma-1 binding, WAY-302914 would represent the only compound within the pyrrolidine-2,5-dione family to combine epigenetic modulation (DNMT1 inhibition) with sigma receptor pharmacology, a dual mechanism of particular interest for diseases such as schizophrenia and neurodegenerative disorders [1].

Chemical Biology and Probe Development Requiring Orthogonal Pharmacological Selectivity

In chemical biology programs that demand orthogonal probe activity—i.e., compounds that selectively modulate one target class while remaining inactive at closely related targets—WAY-302914's lack of anticonvulsant activity constitutes a critical advantage. Unlike the potent N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-diones, which block sodium and L-type calcium channels (ED50 values in the 65-88 mg/kg range in MES models), WAY-302914 has no reported ion channel activity, minimizing off-target effects in DNMT1- or sigma receptor-focused experiments . This orthogonal selectivity profile makes it a cleaner chemical probe for epigenetic or sigma receptor hypothesis testing.

Quote Request

Request a Quote for 1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.